

A Comparative Guide to the Analytical Cross-Validation of 6-Phenyl-1-hexanol

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Compound of Interest

Compound Name: **6-Phenyl-1-hexanol**

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This guide provides a comprehensive comparison of the analytical data for **6-Phenyl-1-hexanol** and its structural analogs: 4-Phenyl-1-butanol, 5-Phenyl-1-pentanol, and 3-Methyl-5-phenylpentan-1-ol. The information presented is intended to aid in the cross-validation of analytical methods and facilitate the identification and differentiation of these compounds in complex matrices.

Physicochemical Properties

A summary of the key physicochemical properties of **6-Phenyl-1-hexanol** and its alternatives is presented below. These properties are fundamental for developing appropriate analytical methodologies, particularly for chromatographic separations.

Property	6-Phenyl-1-hexanol	4-Phenyl-1-butanol	5-Phenyl-1-pentanol	3-Methyl-5-phenylpentan-1-ol
Molecular Formula	C ₁₂ H ₁₈ O	C ₁₀ H ₁₄ O	C ₁₁ H ₁₆ O	C ₁₂ H ₁₈ O
Molecular Weight	178.27 g/mol [1]	150.22 g/mol [2]	164.24 g/mol [3]	178.27 g/mol
Boiling Point	154-155 °C at 11 mmHg[4]	140-142 °C at 14 mmHg[5]	155 °C at 20 mmHg[6]	260 °C at 760 mmHg
Density	0.953 g/mL at 25 °C[4]	0.984 g/mL at 20 °C[5]	0.975 g/mL at 25 °C[6]	0.957 g/cm ³
Refractive Index	n _{20/D} 1.511[4]	n _{20/D} 1.521[5]	n _{20/D} 1.516[6]	1.511

Spectroscopic Data Comparison

The following tables summarize the key spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) for **6-Phenyl-1-hexanol** and its analogs.

¹H NMR Spectral Data (CDCl₃)

Compound	Chemical Shift (δ) ppm
6-Phenyl-1-hexanol	7.29 - 7.15 (m, 5H, Ar-H), 3.64 (t, 2H, -CH ₂ OH), 2.61 (t, 2H, Ar-CH ₂ -), 1.68 - 1.54 (m, 4H, -CH ₂ -), 1.40 - 1.31 (m, 4H, -CH ₂ -)
4-Phenyl-1-butanol	7.27 - 7.14 (m, 5H, Ar-H), 3.619 (t, 2H, -CH ₂ OH), 2.62 (t, 2H, Ar-CH ₂ -), 1.68 - 1.56 (m, 4H, -CH ₂ CH ₂ -)[7]
5-Phenyl-1-pentanol	7.28 - 7.15 (m, 5H, Ar-H), 3.63 (t, 2H, -CH ₂ OH), 2.62 (t, 2H, Ar-CH ₂ -), 1.68 - 1.57 (m, 4H, -CH ₂ -), 1.42 - 1.34 (m, 2H, -CH ₂ -)[8]
3-Methyl-5-phenylpentan-1-ol	7.28 - 7.15 (m, 5H, Ar-H), 3.70 - 3.55 (m, 2H, -CH ₂ OH), 2.65 - 2.50 (m, 2H, Ar-CH ₂ -), 1.70 - 1.50 (m, 3H), 1.30 - 1.15 (m, 2H), 0.93 (d, 3H, -CH ₃)

¹³C NMR Spectral Data (CDCl₃)

Compound	Chemical Shift (δ) ppm
6-Phenyl-1-hexanol	142.8 (Ar-C), 128.4 (Ar-CH), 128.2 (Ar-CH), 125.6 (Ar-CH), 62.9 (-CH ₂ OH), 35.9 (Ar-CH ₂ -), 32.6, 31.4, 29.1, 25.7 (-CH ₂ -)
4-Phenyl-1-butanol	142.5 (Ar-C), 128.4 (Ar-CH), 128.3 (Ar-CH), 125.7 (Ar-CH), 62.7 (-CH ₂ OH), 35.7 (Ar-CH ₂ -), 32.3, 28.6 (-CH ₂ -)[9]
5-Phenyl-1-pentanol	142.7 (Ar-C), 128.4 (Ar-CH), 128.2 (Ar-CH), 125.6 (Ar-CH), 62.9 (-CH ₂ OH), 35.9 (Ar-CH ₂ -), 32.5, 31.3, 25.8 (-CH ₂ -)
3-Methyl-5-phenylpentan-1-ol	142.9 (Ar-C), 128.4 (Ar-CH), 128.2 (Ar-CH), 125.5 (Ar-CH), 61.0 (-CH ₂ OH), 41.5, 36.3, 33.8, 29.6, 19.4 (-CH ₃)

FTIR Spectral Data (Liquid Film)

Compound	Key Absorption Bands (cm ⁻¹)
6-Phenyl-1-hexanol	3330 (O-H stretch, broad), 3025 (Ar C-H stretch), 2930, 2855 (Aliphatic C-H stretch), 1605, 1495, 1454 (Ar C=C stretch), 1058 (C-O stretch)[10]
4-Phenyl-1-butanol	3330 (O-H stretch, broad), 3026 (Ar C-H stretch), 2932, 2858 (Aliphatic C-H stretch), 1604, 1496, 1454 (Ar C=C stretch), 1056 (C-O stretch)[2]
5-Phenyl-1-pentanol	3330 (O-H stretch, broad), 3025 (Ar C-H stretch), 2931, 2857 (Aliphatic C-H stretch), 1604, 1496, 1454 (Ar C=C stretch), 1057 (C-O stretch)[3][11]
3-Methyl-5-phenylpentan-1-ol	3340 (O-H stretch, broad), 3026 (Ar C-H stretch), 2927, 2858 (Aliphatic C-H stretch), 1604, 1496, 1454 (Ar C=C stretch), 1045 (C-O stretch)

Mass Spectrometry Data (Electron Ionization - EI)

Compound	Major Fragments (m/z) and Relative Intensities
6-Phenyl-1-hexanol	178 (M ⁺), 160, 145, 131, 117, 104, 91 (base peak), 77
4-Phenyl-1-butanol	150 (M ⁺), 132, 117, 104, 91 (base peak), 77[2][5]
5-Phenyl-1-pentanol	164 (M ⁺), 146, 131, 117, 104, 91 (base peak), 77[12][13]
3-Methyl-5-phenylpentan-1-ol	178 (M ⁺), 160, 133, 117, 105, 91 (base peak), 77

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the neat liquid sample was dissolved in ~0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- ^1H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer. Data was collected with 16 scans, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
- ^{13}C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same 400 MHz spectrometer (operating at 100 MHz for ^{13}C). Spectra were obtained with 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: A single drop of the neat liquid sample was placed between two polished sodium chloride (NaCl) plates to form a thin capillary film.
- Data Acquisition: The FTIR spectra were recorded on an FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector. Each spectrum was an average of 32 scans collected at a resolution of 4 cm^{-1} over the range of 4000 to 400 cm^{-1} . A background spectrum of the clean NaCl plates was recorded and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

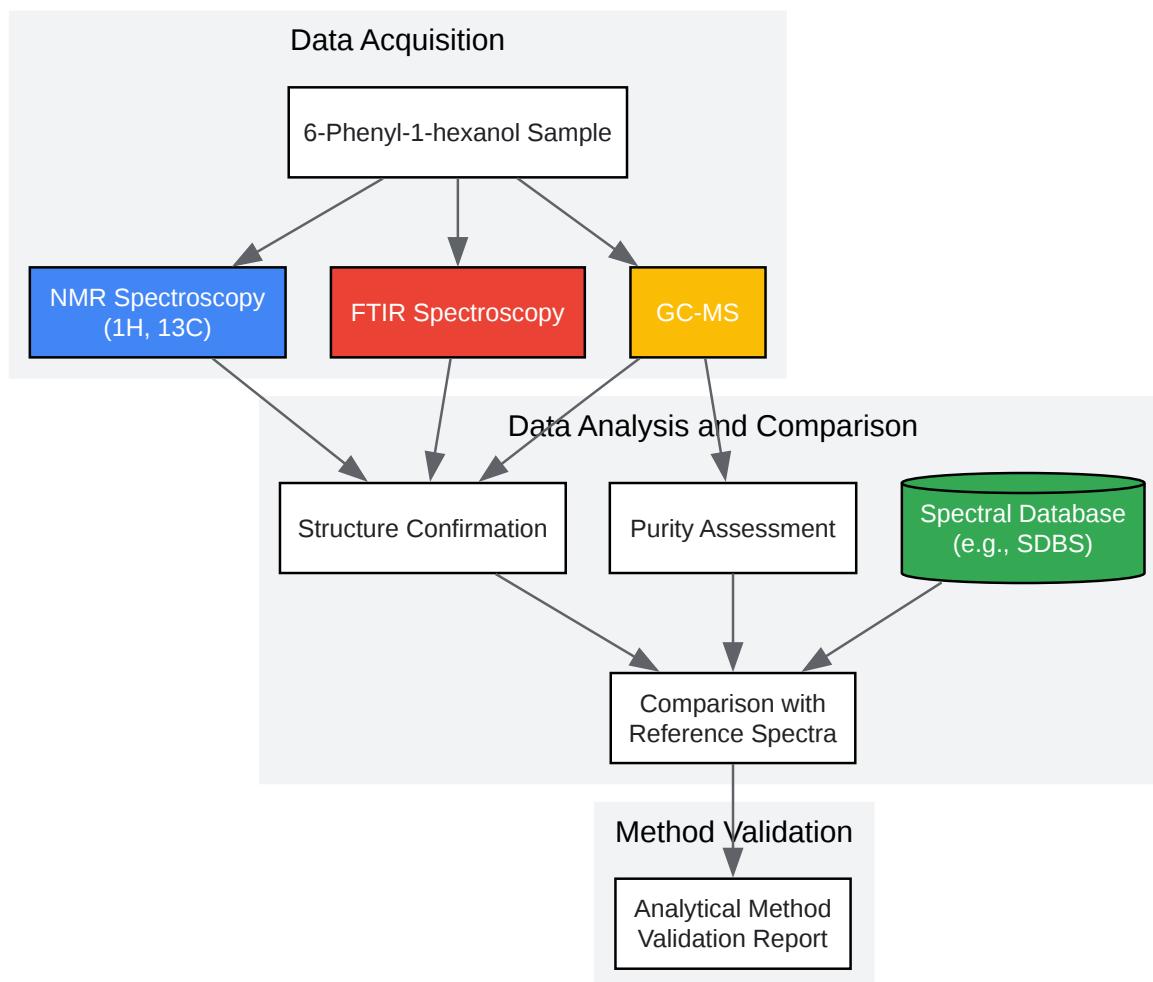
- Sample Preparation: A 1 μL aliquot of a 100 ppm solution of the analyte in dichloromethane was injected into the GC-MS system.
- Gas Chromatography: The separation was performed on a gas chromatograph equipped with a 30 m x 0.25 mm i.d. x 0.25 μm film thickness HP-5ms (5% phenyl methyl siloxane) capillary column. The oven temperature was programmed from an initial temperature of 50°C (held for 2 minutes) to 250°C at a rate of 10°C/min, and held at 250°C for 5 minutes. Helium was used as the carrier gas at a constant flow rate of 1 mL/min. The injection was performed in splitless mode.

- Mass Spectrometry: The mass spectrometer was operated in electron ionization (EI) mode at 70 eV. The ion source temperature was maintained at 230°C and the quadrupole temperature at 150°C. Data was acquired in full scan mode over a mass range of m/z 40-450.

Visualizations

Analytical Workflow for Cross-Validation

The following diagram illustrates a logical workflow for the cross-validation of analytical data for **6-Phenyl-1-hexanol**.

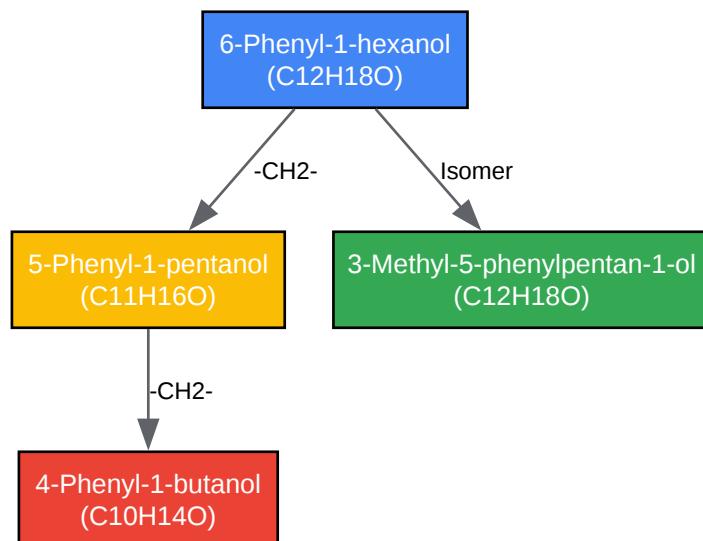


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Analytical data cross-validation workflow.

Logical Relationship of Analytes

This diagram shows the structural relationship between **6-Phenyl-1-hexanol** and its analogs, highlighting the differences in their alkyl chain length and substitution.



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Structural relationships of the compared phenylalkanols.

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